molecular formula C22H29FO5 B124207 (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid CAS No. 50764-01-7

(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid

Cat. No. B124207
CAS RN: 50764-01-7
M. Wt: 392.5 g/mol
InChI Key: ZYKVIEIIBMZQOC-NPMMDHGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C22H29FO5 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

In the field of crystallography, the molecule has been studied for its unique structural properties. Suitchmezian, Jess, and Näther (2007) investigated its crystal structure, noting hydrogen bonding between hydroxyl and carbonyl groups, and connections via methanol molecules in the crystal lattice (Suitchmezian, Jess, & Näther, 2007).

Antimicrobial Activity

Research on antimicrobial properties of related compounds was conducted by Sidjui et al. (2015). They isolated various compounds from the root of Leplaea mayombensis, showing inhibition zones against bacteria and fungi, indicating potential antimicrobial applications (Sidjui et al., 2015).

Steroidal Scaffold for Synthesis

Ching (2013) focused on using hyodeoxycholic acid, a similar steroidal scaffold, for synthesizing Liver X receptor modulators, highlighting the importance of such structures in synthesizing therapeutic agents (Ching, 2013).

Environmental Bioremediation

Bezalel, Hadar, Fu, Freeman, and Cerniglia (1996) studied the metabolism of phenanthrene by the white rot fungus Pleurotus ostreatus, providing insights into bioremediation applications (Bezalel et al., 1996).

Drug Design and Radiopharmaceutical Potential

Enginar et al. (2008) synthesized 99mTc-DTPA attached estrone derivatives, related to this compound, assessing their potential as radiopharmaceuticals in rats (Enginar et al., 2008).

properties

IUPAC Name

(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVIEIIBMZQOC-NPMMDHGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@H](C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628369
Record name (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid

CAS RN

50764-01-7
Record name (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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